2,5-Diaminobenzoic acid dihydrochloride basic properties
2,5-Diaminobenzoic acid dihydrochloride basic properties
An In-depth Technical Guide to 2,5-Diaminobenzoic Acid Dihydrochloride
Introduction
2,5-Diaminobenzoic acid dihydrochloride is a substituted aromatic carboxylic acid that serves as a versatile building block in organic synthesis. Its unique structure, featuring two amine functional groups and a carboxylic acid on a benzene ring, makes it a valuable precursor for the synthesis of more complex molecules, particularly within the realms of pharmaceutical development and materials science. The dihydrochloride salt form enhances its stability and modulates its solubility, which are critical considerations for its practical application in laboratory and industrial settings.
This guide provides a comprehensive overview of the fundamental properties, safety considerations, and handling protocols for 2,5-Diaminobenzoic acid dihydrochloride. It is intended for researchers, chemists, and drug development professionals who require a technical understanding of this compound for its effective and safe utilization.
Physicochemical and Structural Properties
The reactivity and utility of 2,5-Diaminobenzoic acid dihydrochloride are direct consequences of its molecular structure and resulting physical properties. The presence of two basic amino groups and one acidic carboxyl group means the compound is amphoteric, although the dihydrochloride salt form dictates its behavior in solution.
Core Properties Summary
The fundamental properties of 2,5-Diaminobenzoic acid and its dihydrochloride salt are summarized below. It is crucial to distinguish between the free base and its salt form, as properties can differ.
| Property | Value | Source(s) |
| Chemical Name | 2,5-Diaminobenzoic acid dihydrochloride | [1] |
| CAS Number | 1158259-09-6 | [1][2][3] |
| Molecular Formula | C₇H₈N₂O₂ · 2HCl (or C₇H₁₀Cl₂N₂O₂) | [1][2] |
| Molecular Weight | 225.07 g/mol | [1] |
| Appearance | Solid, Powder | [4] |
| Melting Point | >300 °C / 572 °F (for the related 3,5-isomer dihydrochloride) | [4][5] |
| Solubility | Insoluble in water (for the related 3,5-isomer dihydrochloride) | [4] |
| pKa | 4.08 ± 0.10 (Predicted for the free base) | [6] |
Note: Some physical data, such as melting point and solubility, is reported for the closely related 3,5-diaminobenzoic acid dihydrochloride isomer, as specific data for the 2,5-dihydrochloride form is less common in readily available safety data sheets. Researchers should verify the properties of their specific material.
Structural Visualization
The structure consists of a benzoic acid core with two amino groups at positions 2 and 5. In the dihydrochloride salt, the two basic amino groups are protonated, each associated with a chloride counter-ion. This protonation is key to its stability and handling properties.
Caption: Structure of 2,5-Diaminobenzoic acid dihydrochloride.
Safety, Handling, and Storage
Proper handling of 2,5-Diaminobenzoic acid dihydrochloride is essential to ensure laboratory safety. The compound is classified as an irritant.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for diaminobenzoic acid derivatives, the following hazards are identified:
-
Eye Irritation (Category 2/2A): Causes serious eye irritation.[4][7]
-
Respiratory Irritation (Category 3): May cause respiratory irritation.[4][7]
Mandatory PPE:
-
Eye Protection: Chemical safety goggles or a face shield (European Standard EN 166) are required.[4]
-
Hand Protection: Wear appropriate protective gloves, such as nitrile rubber.[4]
-
Skin and Body Protection: A lab coat and appropriate clothing should be worn to prevent skin exposure.[4]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. For large-scale use or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary.[4]
First Aid Measures
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[7]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[8][9]
Storage and Stability
-
Conditions to Avoid: Avoid dust formation and contact with incompatible materials like strong oxidizing agents.[10][11]
-
Storage: Store in a well-ventilated, dry place. Keep the container tightly closed and store locked up.[7][10] The compound is stable under normal conditions.[12]
Applications in Research and Development
The structural motifs within 2,5-diaminobenzoic acid make it a key intermediate in the synthesis of various target molecules.
-
Pharmaceutical Synthesis: As a bifunctional molecule, it can be used as a scaffold to build more complex, biologically active compounds. Its isomers are known precursors in pharmaceutical syntheses.[13]
-
Peptide Synthesis: The 3,5-isomer is explicitly noted for its application in solution-phase peptide synthesis, suggesting a similar utility for the 2,5-isomer as a non-standard amino acid or linker.[5]
-
Material Science: Diaminobenzoic acids are used in the synthesis of specialty polymers and as linkers for creating Metal-Organic Frameworks (MOFs).[13][14]
Exemplary Experimental Protocol: Amide Coupling
This protocol describes a general procedure for coupling a carboxylic acid to one of the amino groups of 2,5-Diaminobenzoic acid dihydrochloride. This is a foundational reaction for using it as a synthetic building block.
Objective: To synthesize an N-acylated derivative of 2,5-diaminobenzoic acid.
Causality Behind Choices:
-
Base: A non-nucleophilic organic base (e.g., Diisopropylethylamine - DIPEA) is required to deprotonate the ammonium hydrochloride salts to the free, nucleophilic amines without interfering in the subsequent coupling reaction. At least two equivalents are needed to neutralize the dihydrochloride.
-
Coupling Agent: A peptide coupling agent like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is used to activate the carboxylic acid of the coupling partner, making it highly susceptible to nucleophilic attack by the free amine.
-
Solvent: A dry, polar aprotic solvent like Dimethylformamide (DMF) is chosen to dissolve the reactants and facilitate the reaction without participating in it.
Step-by-Step Methodology
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2,5-Diaminobenzoic acid dihydrochloride (1.0 eq) in anhydrous DMF.
-
Deprotonation: Add DIPEA (2.2 eq) dropwise to the stirred solution at room temperature. Stir for 10-15 minutes. This step is crucial to liberate the free amines.
-
Activation: In a separate flask, dissolve the carboxylic acid coupling partner (1.0 eq) and HATU (1.05 eq) in anhydrous DMF.
-
Coupling: Transfer the activated carboxylic acid solution to the flask containing the deprotonated 2,5-diaminobenzoic acid.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, quench it by adding water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove unreacted amine and base, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted acid, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product using column chromatography or recrystallization.
Workflow Visualization
Caption: Workflow for a typical amide coupling reaction.
References
-
P212121 Store. 2,5-Diamino-benzoic acid dihydrochloride. [Link]
-
Organic Syntheses. 2,5-dinitrobenzoic acid. [Link]
- Google Patents. CN105418442A - Synthesis method of 2,4-diaminobenzoic acid.
-
PubChem. 2,5-Diaminobenzoic Acid. [Link]
-
CNKI. Synthesis of 3,5-Diamino-Benzoic Acid and Used in Dye. [Link]
-
Journal of Organic Chemistry. THE SYNTHESIS OF 2,6-DIAMINOBENZOIC ACID. [Link]
-
University of Toronto. pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. [Link]
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